molecular formula C26H34N2O6 B602326 Trimipramine N-Glucuronide CAS No. 165602-84-6

Trimipramine N-Glucuronide

Cat. No. B602326
CAS RN: 165602-84-6
M. Wt: 470.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimipramine is a tricyclic antidepressant (TCA) used to treat depression . It belongs to the group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of certain chemicals in the brain . Trimipramine has also been used for its sedative, anxiolytic, and weak antipsychotic effects in the treatment of insomnia, anxiety disorders, and psychosis, respectively .


Synthesis Analysis

The synthesis of N-glucuronides has seen an increase in requests over the last couple of years, possibly due to the increasing use of N-heterocyclic chemistry in the design of new small molecule drugs . Microbial biotransformation has broad utility for production of O–, acyl, N-carbamoyl and some N-glucuronides . For the latter, success rates are boosted by application of proprietary late-stage chemical glucuronidation conditions, as well as utilizing liver fractions (S9s or microsomes) .


Chemical Reactions Analysis

The glucuronidation of a molecule results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry . Carboxyl groups were activated by thionyl chloride followed by esterification with ethanol. Hydroxyl groups were derivatized via silylation by 1-(trimethylsilyl)imidazole .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Trimipramine N-Glucuronide is crucial for understanding the pharmacokinetics of trimipramine. Studies on its formation, distribution, and excretion provide insights into the drug’s metabolism and help in optimizing dosing regimens to ensure efficacy and minimize toxicity .

Drug Efficacy and Safety Profiling

The presence and levels of Trimipramine N-Glucuronide in biological samples can be indicative of the drug’s therapeutic window and potential side effects. This information is vital for clinicians to assess the safety and efficacy of trimipramine in treating depression .

Detection of Drug Interactions

Research into Trimipramine N-Glucuronide can reveal how trimipramine interacts with other medications. This is particularly important for patients who are on multiple drugs, as it helps prevent adverse drug interactions .

Development of Antidepressant Prodrugs

Glucuronide metabolites like Trimipramine N-Glucuronide can inform the development of prodrugs. These are medications designed to be metabolized into an active form within the body, potentially leading to improved therapeutic profiles .

Bioactivation and Toxicology Studies

Trimipramine N-Glucuronide’s role in bioactivation—where metabolites become more reactive or toxic—can be studied to predict and mitigate adverse effects, contributing to the overall safety of trimipramine as a medication .

Environmental Impact Assessment

Studying the excretion and environmental fate of Trimipramine N-Glucuronide can help assess the ecological impact of pharmaceuticals, guiding environmental policies and waste management practices .

Forensic Toxicology

In forensic science, detecting Trimipramine N-Glucuronide can be used to confirm trimipramine ingestion, which can be relevant in cases of drug abuse, poisoning, or compliance in a legal context .

Mechanism of Action

Target of Action

Trimipramine N-Glucuronide, a metabolite of Trimipramine, interacts with several targets in the body. The primary targets are the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and brain function .

Mode of Action

Trimipramine N-Glucuronide acts by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood .

Biochemical Pathways

The biochemical pathway primarily affected by Trimipramine N-Glucuronide is the monoaminergic system, specifically the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, Trimipramine N-Glucuronide prolongs the action of these neurotransmitters at the synapse, enhancing their effects . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depression .

Pharmacokinetics

The pharmacokinetic properties of Trimipramine involve absorption, distribution, metabolism, and excretion (ADME). Trimipramine is relatively well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 2–6 hours . Its bioavailability varies but averages approximately 41–43% . Trimipramine is metabolized in the liver, and one of its metabolites is Trimipramine N-Glucuronide . The elimination half-life of Trimipramine is around 23–24 hours .

Result of Action

The result of Trimipramine N-Glucuronide’s action is an increase in the synaptic concentrations of norepinephrine and serotonin, leading to enhanced neurotransmission . This can result in mood elevation, reduced anxiety, and improved sleep, which are beneficial effects in the treatment of depression and related disorders .

Action Environment

The action of Trimipramine N-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s action, efficacy, and stability . It’s also worth noting that tricyclic antidepressants like Trimipramine are known to accumulate in the brain (up to tenfold), which can influence their therapeutic effects .

Safety and Hazards

Trimipramine is classified as a highly flammable liquid and vapour. It can cause damage to organs . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Trimipramine N-Glucuronide can be achieved through the glucuronidation of Trimipramine. This can be done using UDP-glucuronosyltransferase (UGT) enzymes. The reaction can be carried out in vitro using liver microsomes or recombinant UGT enzymes.", "Starting Materials": [ "Trimipramine", "UDP-glucuronic acid", "Liver microsomes or recombinant UGT enzymes" ], "Reaction": [ "Prepare a reaction mixture containing Trimipramine, UDP-glucuronic acid, and liver microsomes or recombinant UGT enzymes", "Incubate the reaction mixture at 37°C for a suitable period of time", "Quench the reaction using a suitable quenching agent", "Extract the reaction mixture using a suitable solvent", "Purify the product using chromatography techniques such as HPLC or preparative TLC", "Confirm the structure of the product using spectroscopic techniques such as NMR or mass spectrometry" ] }

CAS RN

165602-84-6

Molecular Formula

C26H34N2O6

Molecular Weight

470.57

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate;  N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.